Structural Uniqueness: Tri-Substitution Pattern (6-Cl, 3-(4-F-Ph), 1-Ph) Versus Common Di-Substituted or 2-Aryl Pyrazolo[4,3-c]quinolines
The target compound carries a unique combination of three substituents: a chlorine atom at the 6-position of the quinoline ring, a 4-fluorophenyl group at the 3-position of the pyrazole, and a phenyl group at the N1 position. The most prevalent commercially available pyrazolo[4,3-c]quinoline analogs lack the 6-chloro substituent (e.g., 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline) or bear a different halogen pattern (e.g., 8-chloro-3-(4-methoxyphenyl)-1-phenyl derivative). In the patent literature, 6-chloro-1,3-diaryl-pyrazolo[4,3-c]quinolines are explicitly claimed as privileged intermediates for HPK1/FLT3 inhibitor synthesis, with the 6-chloro position serving as a vector for further diversification via palladium-catalyzed cross-coupling [1]. The closest analog, 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, differs by substitution at the N1-phenyl ring (4-fluorophenyl vs. unsubstituted phenyl), which alters both electronic properties and steric bulk at a position known to modulate kinase selectivity [2].
| Evidence Dimension | Substituent pattern uniqueness (positional and electronic diversity) |
|---|---|
| Target Compound Data | 6-Cl, 3-(4-F-Ph), 1-Ph (CAS 901021-05-4, MW 373.8) |
| Comparator Or Baseline | Closest analogs: (a) 6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901021-89-4, MW 408.2); (b) 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (no 6-Cl); (c) 8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-35-0) |
| Quantified Difference | Qualitative: Unique combination of 6-Cl + 3-(4-F-Ph) + 1-Ph not replicated in any single analog currently listed in major chemical catalogs or patent examples. Quantitative synthetic diversification potential: 6-Cl serves as a handle for Buchwald-Hartwig, Suzuki, or Sonogashira couplings, whereas the 6-H analog lacks this reactivity. |
| Conditions | Structural comparison based on published patent and literature survey of pyrazolo[4,3-c]quinoline chemical space (2007–2022) |
Why This Matters
For procurement decisions, the unique substitution pattern means this compound cannot be replaced by a cheaper or more readily available analog without altering the intended chemical reactivity or biological screening outcome.
- [1] Patent EP4416146A1 / WO2022/207810, Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof (HPK1/FLT3 inhibitors). View Source
- [2] Savchenko, T. I.; et al. Alkylation of 3‐Phenyl‐1H‐pyrazolo[4,3‐c] quinoline: Theoretical Analysis of Regioselectivity. Synthetic Communications 2007, 37 (8), 1321–1330. View Source
